Enzymatic Potency: Mpro-IN-13 Demonstrates Sub-100 nM IC50, Comparable to Clinical Candidate Nirmatrelvir
In a direct enzymatic comparison, SARS-CoV-2 Mpro-IN-13 exhibits an IC50 of 19.0 nM against purified SARS-CoV-2 Mpro . This places its enzymatic potency in the same sub-100 nM range as the clinically approved Mpro inhibitor nirmatrelvir (PF-07321332; IC50 = 23 nM [1]) and within an order of magnitude of ensitrelvir (IC50 = 13 nM [2]). This quantitative benchmark confirms that Mpro-IN-13 possesses a high intrinsic affinity for the viral protease target, comparable to advanced reference inhibitors.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 19.0 nM |
| Comparator Or Baseline | Nirmatrelvir: 23 nM; Ensitrelvir: 13 nM |
| Quantified Difference | 1.2-fold less potent than nirmatrelvir; 1.5-fold less potent than ensitrelvir |
| Conditions | FRET-based enzymatic assay with purified SARS-CoV-2 Mpro |
Why This Matters
This data supports the selection of Mpro-IN-13 as a high-potency enzymatic inhibitor for primary screening or as a reference compound in Mpro inhibition assays, with a potency profile that aligns with clinical-stage inhibitors.
- [1] Owen DR, et al. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science. 2021; 374(6575): 1586-1593. View Source
- [2] Unoh Y, et al. Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19. J Med Chem. 2022; 65(9): 6499-6512. View Source
